4-{2-chloro-4-[(cyclopentylamino)carbonyl]phenoxy}-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
The compound “4-{2-chloro-4-[(cyclopentylamino)carbonyl]phenoxy}-N,N-dimethylpiperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs. The compound also contains a phenoxy group and a carbonyl group, which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The piperidine ring, the phenoxy group, and the carbonyl group can all participate in various chemical reactions .Scientific Research Applications
Antitumor Agent Developments
Research has identified derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which shares structural motifs with 4-{2-chloro-4-[(cyclopentylamino)carbonyl]phenoxy}-N,N-dimethylpiperidine-1-carboxamide, showing significant antitumor activity. These studies explore the structure-activity relationships, highlighting the importance of substituents on antileukemic and anticarcinoma activities. The research demonstrates that specific derivatives possess high levels of activity against leukemia and solid tumors, emphasizing the compound's potential in antitumor agent development (Rewcastle et al., 1986); (Denny et al., 1987).
DNA-Intercalating Drug Insights
Studies on compounds similar to this compound contribute to understanding DNA interactions, offering insights into designing DNA-intercalating agents. These agents, capable of inhibiting topoisomerases, underline the critical nature of structural features for DNA binding and anticancer efficacy. Such research helps in comprehending how molecular structures influence the interaction with DNA, aiding in the development of more effective cancer therapies (Osman et al., 2001).
Novel Chemical Synthesis Approaches
The chemical structure of this compound inspires advancements in synthetic chemistry. Research on related compounds showcases innovative synthesis methods, including the creation of complex metal complexes and cyclization-activated prodrugs. These studies not only expand the toolkit for chemical synthesis but also open new pathways for drug development and delivery systems, demonstrating the compound's influence beyond direct therapeutic applications (Goodgame et al., 1990); (Saari et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
4-[2-chloro-4-(cyclopentylcarbamoyl)phenoxy]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O3/c1-23(2)20(26)24-11-9-16(10-12-24)27-18-8-7-14(13-17(18)21)19(25)22-15-5-3-4-6-15/h7-8,13,15-16H,3-6,9-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNQPRNLWQFDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NC3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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